2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an iodophenyl group attached to the imidazole ring, which is further substituted with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 3-iodoaniline with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often include heating the mixture to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to substitute the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: 2-(3-Iodophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(3-Iodophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Iodophenyl)-1H-imidazole-5-carbaldehyde
- 2-(3-Bromophenyl)-1H-imidazole-5-carbaldehyde
- 2-(3-Chlorophenyl)-1H-imidazole-5-carbaldehyde
Uniqueness
2-(3-Iodophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine and chlorine analogs. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .
Properties
Molecular Formula |
C10H7IN2O |
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Molecular Weight |
298.08 g/mol |
IUPAC Name |
2-(3-iodophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H7IN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) |
InChI Key |
NEOWBGVXNDDSBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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